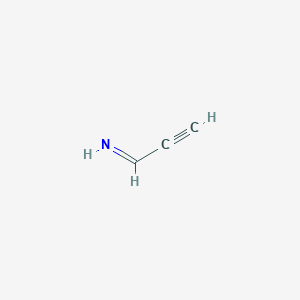

2-Propyn-1-imine

Description

Structure

3D Structure

Properties

CAS No. |

91454-80-7 |

|---|---|

Molecular Formula |

C3H3N |

Molecular Weight |

53.06 g/mol |

IUPAC Name |

prop-2-yn-1-imine |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h1,3-4H |

InChI Key |

DEGYEBBXYWPLOK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC=N |

Origin of Product |

United States |

Reactivity and Advanced Reaction Chemistry of 2 Propyn 1 Imine

Fundamental Reaction Pathways

The reactivity of 2-propyn-1-imine is primarily governed by the electrophilic nature of the imine carbon and the nucleophilic and acidic properties of the terminal alkyne.

Nucleophilic Additions to the Carbon-Nitrogen Double Bond

The carbon-nitrogen double bond in this compound is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reaction is a fundamental process for forming new carbon-heteroatom or carbon-carbon bonds at the iminyl carbon. The general mechanism involves the attack of a nucleophile on the imine carbon, leading to a tetrahedral intermediate which is then typically protonated to yield the final addition product. rsc.org The electrophilicity of the imine can be enhanced by protonation with an acid, which generates a more reactive iminium ion. nih.gov

A variety of nucleophiles can add to imines, including organometallic reagents (like Grignard or organolithium reagents), enolates, and hydrides. colab.ws In the context of propargyl imines, the addition of organometallic reagents is a key method for the synthesis of α-branched propargylamines. For instance, the addition of acetylenic carbanions to the C=N bond of imines is a known synthetic route, although the lower electrophilicity of imines compared to carbonyls can be a challenge. psu.edu Overcoming this often requires activation of the imine or the use of highly reactive nucleophiles. nih.gov

The reaction of imines with organometallic reagents such as those derived from propargyl halides is a well-studied area, leading to homopropargylic or homoallenic amines. researchgate.net While these reactions typically involve an external propargyl nucleophile adding to an imine, they illustrate the general reactivity pattern expected for nucleophilic additions to the C=N bond of this compound itself.

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in this compound possesses a weakly acidic proton. Treatment with a strong base can deprotonate the alkyne to form a highly nucleophilic acetylide anion. acs.orgnih.gov This acetylide is a powerful tool for carbon-carbon bond formation. For example, it can react with various electrophiles, such as alkyl halides, aldehydes, ketones, and other imines. nih.govacs.org

The formation of the acetylide from a terminal alkyne is a cornerstone of alkyne chemistry. ntnu.edunajah.edu This reactivity is expected to be preserved in this compound, allowing for its elaboration into more complex molecular architectures. For instance, the resulting acetylide could participate in coupling reactions or additions to carbonyl compounds. The synthesis of tetrasubstituted pyrroles has been demonstrated through the reaction of terminal alkynes and imines, proceeding through an intermediate propargylamine (B41283), highlighting the synthetic utility of the terminal alkyne group in such systems. acs.org

Isomerization Studies

The isomerization of this compound, particularly the interconversion between its E and Z geometric isomers, has been a subject of detailed investigation, revealing fascinating kinetic and mechanistic details.

The interconversion between the E and Z isomers of imines can occur through two primary mechanisms: rotation around the C=N bond or a planar inversion at the nitrogen atom. researchgate.netrsc.org For N-alkylimines, the inversion mechanism is generally favored. rsc.org The energy barrier for this isomerization is influenced by the substituents on both the carbon and nitrogen atoms. researchgate.netrsc.org In the case of this compound, the presence of the propargyl group influences the relative stability of the isomers and the kinetics of their interconversion.

Theoretical studies on imines like cyanomethanimine, ethanimine, and this compound have shown that the E isomer is generally more stable than the Z isomer. The energy barrier for the E/Z isomerization of this compound has been calculated to be significant, around 13,000 K (approximately 25.8 kcal/mol). nih.govacs.orgresearchgate.net This high barrier would suggest that isomerization should be slow under normal conditions. However, observations, particularly in the low-temperature environment of the interstellar medium (ISM), show that both isomers coexist, with [E]/[Z] ratios that differ from what would be expected based solely on thermal equilibrium over such a high barrier. nih.govacs.orgresearchgate.net

| Imine | Isomerization Barrier (kcal/mol) | Relative Energy (E vs Z) (kcal/mol) | Reference |

|---|---|---|---|

| This compound | ~25.8 | E is more stable | nih.govresearchgate.net |

| N-benzylideneanilines | 14-19 | Varies with substituent | researchgate.net |

| N-alkylimines | ~30 | - | rsc.org |

The discrepancy between the high calculated isomerization barrier and the observed isomer ratios at low temperatures is explained by the phenomenon of quantum tunneling. chemistryviews.orgnih.gov Quantum mechanical tunneling allows the isomerization to proceed even when the system lacks the thermal energy to overcome the classical barrier. nih.govacs.orgresearchgate.netacs.org

| Reaction | Temperature (K) | Classical Rate (s⁻¹) | Tunneling-Corrected Rate (s⁻¹) | Rate Enhancement Factor | Reference |

|---|---|---|---|---|---|

| Benzene Imine Ring Opening | 40 | ~3.12 x 10⁻¹⁴ | 3.12 x 10⁻⁵ | 10⁹ | researchgate.net |

| Norcaradiene Isomerization | 50 | 2.4 x 10⁻⁶ | 1.8 x 10³ | ~7.5 x 10⁸ | acs.orgmdpi.com |

Cycloaddition Reactions and Heterocycle Formation

The conjugated π-system of this compound makes it a versatile substrate for cycloaddition reactions, providing pathways to a variety of heterocyclic compounds. The imine moiety can act as a 2π component, while the alkyne can also participate in cycloadditions. The conjugated system as a whole can potentially act as a 4π component in reactions like the Diels-Alder reaction.

Imines are known to participate in [2+2] cycloadditions with alkenes (the aza Paternò-Büchi reaction) to form azetidines, and with ketenes to form β-lactams. researchgate.net They can also act as dienophiles or azadienes in [4+2] cycloadditions. nih.gov For example, the Povarov reaction, a formal [4+2] cycloaddition between an imine and an alkene or alkyne, is a powerful method for synthesizing quinoline (B57606) derivatives. rsc.org

In the case of this compound, the presence of the alkyne offers additional possibilities. Propargyl systems are known to undergo a range of gold-catalyzed cycloadditions, including [4+3], [5+2], and [2+3] variants, leading to complex heterocyclic scaffolds. najah.edubeilstein-journals.org For instance, gold-catalyzed reactions of propargyl esters with imines can lead to the formation of azepine derivatives. The reaction of terminal alkynes with imines can also be a route to substituted pyrroles. acs.org Given this precedent, this compound is a promising candidate for the synthesis of various nitrogen-containing heterocycles through cycloaddition pathways, potentially leading to pyrroles, pyridines, azepines, and other valuable structures.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a key reaction for forming four-membered rings. In the context of this compound derivatives, particularly acetylenic iminium salts, these reactions provide access to cyclobutene (B1205218) structures.

Acetylenic iminium salts, which are derivatives of this compound, readily undergo thermal [2+2] cycloaddition reactions with cyclic enol ethers to produce condensed cyclobutene iminium salts. researchgate.net However, when acyclic enol ethers are used, the reaction proceeds through a cycloaddition followed by an electrocyclic ring-opening sequence, resulting in (1-alkoxybuta-1,3-dien-2-yl)methane iminium salts. researchgate.net It is crucial to control the reaction conditions, as trace amounts of acid can lead to the polymerization of the enol ether. researchgate.net

Notably, N-sulfonylimines can also undergo [2+2] cycloaddition reactions to form azetidines with high diastereoselectivity and regioselectivity. nih.gov In some cases, direct irradiation of the imine can induce the cycloaddition without the need for a photosensitizer. nih.gov The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a highly atom-economical method for synthesizing azetidines. researchgate.net

Theoretical studies using density functional theory (DFT) have provided insights into the mechanism of [2+2] cycloaddition reactions involving heavy imine analogues. These studies suggest that the reaction proceeds through a donor-acceptor interaction and that the activation barrier is significantly influenced by the deformation energies of the reacting fragments. mdpi.com

Table 1: Examples of [2+2] Cycloaddition Reactions

| Reactants | Conditions | Product | Reference |

| Acetylenic iminium salt, Cyclic enol ether | Thermal | Condensed cyclobutene iminium salt | researchgate.net |

| Acetylenic iminium salt, Acyclic enol ether | Thermal | (1-Alkoxybuta-1,3-dien-2-yl)methane iminium salt | researchgate.net |

| N-sulfonylimine, Alkene | Photosensitized or direct irradiation | Azetidine | nih.gov |

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful tools for constructing five-membered heterocyclic rings. This compound derivatives can act as dipolarophiles, reacting with various 1,3-dipoles.

Acetylenic iminium salts react with N-methyl-C-phenylnitrone in a [3+2] cycloaddition to yield iminium-functionalized 2,3-dihydroisoxazoles (4-isoxazolines) in high yields. researchgate.net Sydnones, which can act as masked azomethine dipoles in thermal reactions or generate nitrile imine intermediates upon photolysis, undergo intramolecular [3+2] cycloadditions. beilstein-journals.org

The reaction of nitrile oxides with allenoates has been studied computationally, revealing that the reaction proceeds via a chemo- and regio-selective [3+2] cycloaddition to the C-C double bond of the allenoate. researchgate.net This is followed by a second regioselective addition to the olefinic bond of the resulting isoxazoline (B3343090) intermediate. researchgate.net The formation of nitrile ylides from the photoactivation of vinyl azides, which then undergo [3+2] cycloadditions with dipolarophiles, provides a route to 1,3,4-triazoles. beilstein-journals.org

Table 2: Overview of [3+2] Cycloaddition Reactions

| Dipolarophile | 1,3-Dipole | Product | Reference |

| Acetylenic iminium salt | N-methyl-C-phenylnitrone | Iminium-functionalized 4-isoxazoline | researchgate.net |

| o-Stilbene-methylene-sydnone (intramolecular) | Azomethine dipole (thermal) or Nitrile imine (photochemical) | Polycyclic pyrazole (B372694) derivatives | beilstein-journals.org |

| Allenoate | Nitrile oxide | Spirobiisoxazoline | researchgate.net |

| Dipolarophile | Nitrile ylide (from vinyl azide) | 1,3,4-Triazole | beilstein-journals.org |

[4+2] Cycloaddition Reactions (Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental method for forming six-membered rings. organic-chemistry.orgwikipedia.org Derivatives of this compound, particularly electron-deficient acetylenic iminium salts, are highly reactive dienophiles in these reactions. researchgate.net

These salts react readily with dienes such as cyclopentadiene, 2,3-dimethylbutadiene, and even the less reactive anthracene. researchgate.net The resulting cycloadducts can sometimes undergo further intramolecular reactions, such as an electrophilic aromatic substitution (SEAr), to form more complex, condensed carbocyclic systems. researchgate.netbeilstein-journals.org

The stereochemistry of the Diels-Alder reaction is a key feature, with the reaction being stereospecific, meaning the stereochemistry of the dienophile is retained in the product. openstax.org Generally, the endo product is favored under kinetic control due to secondary orbital interactions. organic-chemistry.org The reactivity in Diels-Alder reactions is typically enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orgopenstax.org In what is known as an "inverse-demand" Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.orgscholaris.ca

Table 3: Diels-Alder Reactions of this compound Derivatives

| Dienophile | Diene | Conditions | Product | Reference |

| 3-Aryl-1-(trifluoromethyl)prop-2-yn-1-iminium triflate | Cyclopentadiene | N/A | Cycloadduct | researchgate.net |

| 3-Aryl-1-(trifluoromethyl)prop-2-yn-1-iminium triflate | 2,3-Dimethylbutadiene | N/A | Cycloadduct | researchgate.net |

| 3-Aryl-1-(trifluoromethyl)prop-2-yn-1-iminium triflate | Anthracene | Higher temperature | Condensed carbocycle via intramolecular SE(Ar) | researchgate.netbeilstein-journals.org |

| Acetylenic iminium salt | 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | N/A | [4+2] cycloadduct | researchgate.net |

Intramolecular Cycloaddition Cascades

Intramolecular cycloaddition reactions of this compound derivatives can lead to the rapid construction of complex polycyclic frameworks. These cascade reactions often involve a sequence of pericyclic reactions.

A metal-free, formal [2+2+2] cycloaddition strategy has been developed based on a cascade initiated by an intramolecular propargylic ene reaction of a 1,6-diyne to form a vinylallene. This intermediate then undergoes an intramolecular Diels-Alder reaction with an alkenyl or alkynyl dienophile. mit.edu These cascades exhibit high diastereoselectivity, exclusively forming endo cycloadducts. mit.edu

Intramolecular [3+2] cycloadditions of sydnone (B8496669) derivatives containing a stilbene (B7821643) moiety can be induced thermally or photochemically, leading to various polycyclic compounds. beilstein-journals.org Similarly, intramolecular cycloadditions of cyclopropenone ketals tethered to an electron-deficient olefin can yield either [1+2] or [3+2] cycloadducts depending on the reaction conditions and the nature of the tether and activating group. nih.gov

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, which contain two rings connected by a single atom, are prevalent in many natural products and biologically active molecules. beilstein-journals.org Cycloaddition reactions involving this compound derivatives provide a powerful route to these complex structures.

The double [3+2] cycloaddition of nitrile oxides to allenoates is a notable example, leading to the formation of spirobiisoxazolines. researchgate.net This reaction proceeds sequentially, with the first cycloaddition creating an isoxazoline intermediate that then undergoes a second cycloaddition. researchgate.net

The synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones has been achieved through a tandem reaction involving the triflic anhydride (B1165640) (Tf2O)-promoted activation of N-(2-propyn-1-yl) amides followed by a triflic acid (TfOH)-promoted Friedel-Crafts ipso-cyclization. researchgate.net Dearomatizing intramolecular diamination of phenols bearing pendant ureas can also lead to the stereocontrolled synthesis of complex spirotricyclic systems containing a 1,2-diaminocyclohexane unit. whiterose.ac.ukrsc.org

Table 4: Synthesis of Spirocyclic Compounds

| Starting Materials | Key Reaction Type | Product | Reference |

| Nitrile oxides, Allenoates | Double [3+2] cycloaddition | Spirobiisoxazoline | researchgate.net |

| N-(2-propyn-1-yl) amides, 1,3,5-Trimethoxybenzenes | Tandem amide activation/Friedel-Crafts ipso-cyclization | 2-Azaspiro[4.5]deca-1,6,9-trien-8-one | researchgate.net |

| Phenols with pendant ureas | Oxidative dearomatizing diamination | Spirotricyclic 1,2-diamines | whiterose.ac.ukrsc.org |

Metal-Catalyzed Transformations

Metal catalysts, particularly gold complexes, have proven to be highly effective in promoting a variety of transformations involving this compound and its precursors, such as propargylic alcohols and amines.

Gold-Catalyzed Reactions

Gold catalysts are known for their ability to activate alkynes towards nucleophilic attack. mdpi.com This has been exploited in the hydroamination of propargylic alcohols with anilines to regioselectively form 3-hydroxyimines. ucl.ac.uk These imines can be further transformed into other valuable building blocks. By altering the reaction conditions, the same starting materials can be selectively converted into 3-hydroxyketones or 3-aminoketones. ucl.ac.uk

Gold-catalyzed reactions of 2-propyn-1-ols with nitrones can lead to the formation of distinct fused indole (B1671886) structures. acs.org For instance, the reaction with certain nitrones yields tetrahydro- mdpi.comresearchgate.netoxazino[5,4-b]indoles. acs.org The proposed mechanism involves a researchgate.netresearchgate.net-sigmatropic rearrangement of an initial alkenyl gold intermediate. acs.org

Furthermore, gold catalysis can facilitate the synthesis of quinoline derivatives from anilines and propargylic bromides through an intramolecular hydroarylation and subsequent oxidative aromatization. rsc.org The versatility of gold catalysis is also demonstrated in its ability to promote intermolecular atom transfer reactions on heteroatom-substituted alkynes, leading to the formation of α,β-unsaturated imides and vinylogous carbimates through an α-oxo gold carbenoid intermediate. bham.ac.uk

Table 5: Examples of Gold-Catalyzed Reactions

| Substrates | Catalyst | Product | Reference |

| Propargylic alcohol, Aniline | Gold catalyst | 3-Hydroxyimine | ucl.ac.uk |

| 2-Propyn-1-ol, Nitrone | Gold catalyst | Tetrahydro- mdpi.comresearchgate.netoxazino[5,4-b]indole | acs.org |

| Aniline, Propargylic bromide | Gold catalyst | Quinoline derivative | rsc.org |

| Ynamide, Pyridine N-oxide | Gold catalyst | α,β-Unsaturated imide | bham.ac.uk |

Copper-Catalyzed Reactions

Copper catalysts are highly effective in promoting the addition of various nucleophiles to the C=N bond of imines, including those derived from this compound. These reactions provide access to a diverse range of propargylamines and their derivatives, which are valuable building blocks in organic synthesis.

A prevalent application is the three-component coupling of imines, alkynes, and acid chlorides, catalyzed by copper iodide (CuI), to produce propargylamides. organic-chemistry.org This method is efficient and tolerates a wide array of functional groups on all three components. organic-chemistry.org The reaction can also be adapted to synthesize N-carbamate-protected propargylamines by substituting acid chlorides with chloroformates. organic-chemistry.org The proposed mechanism suggests the in situ formation of a copper acetylide and an N-acyliminium salt, which then couple to yield the final product. organic-chemistry.org

Copper complexes with chiral ligands are extensively used for the enantioselective synthesis of propargylamines. For instance, copper(I) complexes of enantiomerically pure bisimines, derived from binaphthyl diamine, catalyze the stereoselective addition of aryl- and alkylacetylenes to imines at room temperature, affording optically active propargylamines in high yields and enantioselectivity. nih.gov Similarly, a copper(I) complex of i-Pr-pybox-diPh has been shown to be an effective catalyst for the one-pot, three-component synthesis of propargylamines from aldehydes, anilines, and alkynes, achieving high yields and enantiomeric excesses up to 99%. organic-chemistry.org The proposed transition state involves the chelation of the imine to the copper complex, stabilized by π-interactions. organic-chemistry.org

More recently, a phosphoramidite (B1245037) ligand based on a biphenol structure has been developed for the copper-catalyzed enantioselective propargylation of acyclic imines. rsc.org This system, which utilizes a user-friendly copper(II) precatalyst, furnishes homopropargyl amines in excellent yields and high enantiomeric ratios. rsc.org High enantioselectivity is particularly favored by the presence of an ortho-substituent and high electron deficiency in the imine structure. rsc.org

Copper-catalyzed multicomponent reactions have also been employed to construct more complex heterocyclic structures. A one-pot, four-component reaction involving primary amines, ketones, terminal alkynes, and isothiocyanates, catalyzed by copper(I), leads to the synthesis of thiazolidin-2-imines with quaternary carbon centers. acs.org Mechanistic studies, including DFT calculations, indicate that the reaction proceeds through the formation of a propargylamine intermediate, followed by a chemo- and regioselective 5-exo-dig S-cyclization. acs.org

Table 1: Examples of Copper-Catalyzed Reactions of Propargyl Imines and Related Compounds

| Catalyst/Ligand | Reactants | Product Type | Yield | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| CuI | Imine, Alkyne, Acid Chloride | Propargylamide | High | N/A |

| Cu(I)-bisimine complex | Imine, Aryl/Alkylacetylene | Chiral Propargylamine | High | High |

| Cu(I)-i-Pr-pybox-diPh | Aldehyde, Aniline, Alkyne | Chiral Propargylamine | up to 99% | up to 99% ee |

| Cu(II)/Biphenol-based phosphoramidite | Acyclic Imine, Propargyl borolane | Chiral Homopropargyl Amine | Excellent | up to 95:5 er |

| Cu(I) | Primary Amine, Ketone, Alkyne, Isothiocyanate | Thiazolidin-2-imine | Good to Excellent | N/A |

Palladium-Catalyzed Reactions

Palladium catalysts are instrumental in a variety of transformations involving propargyl imines and their precursors, leading to the formation of diverse and complex molecular architectures. These reactions often involve cyclization and multicomponent processes.

A notable application is the palladium-catalyzed four-component carboxylative cyclization of propargylic amines with aryl iodides, carbon dioxide (CO2), and carbon monoxide (CO). rsc.org This reaction, facilitated by Pd(PPh3)2Cl2, produces functionalized 2-oxazolones in moderate yields and represents a method for the cooperative transformation of both CO2 and CO. rsc.org

Palladium catalysis is also key in the synthesis of substituted piperazines and related nitrogen heterocycles. nih.gov This process involves the cyclization of propargyl carbonates with various diamine components, affording the heterocyclic products in good to excellent yields with high regio- and stereochemical control. nih.gov

Furthermore, palladium catalysts can trigger cascade reactions. For example, a palladium-catalyzed four-component carbonylative cyclization has been developed to construct trifluoromethyl-containing trisubstituted imidazoles from trifluoroacetimidoyl chlorides, propargyl amines, and diaryliodonium salts. researchgate.net In a different approach, a palladium-catalyzed formal [2+2+1] cyclization of 1-alkynyl-8-iodonaphthalene with two molecules of isocyanide leads to the formation of 7H-acenaphtho[1,2-b]pyrrole derivatives. researchgate.net The mechanism involves several steps, including imidoylation and additions of imidoylpalladium species to both alkyne and imine bonds. researchgate.net

The intramolecular carbonyl propargylation of carbonyl-tethered propargylic benzoates can be achieved using Et2Zn in the presence of a catalytic amount of a palladium(0) species to form 2-alkynylcyclopentanol products. mdpi.com

Table 2: Overview of Palladium-Catalyzed Reactions

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(PPh3)2Cl2 | Propargylic amines, Aryl iodides, CO2, CO | Functionalized 2-oxazolones | Four-component carboxylative cyclization |

| Pd2dba3·CHCl3 / DPEphos | Propargyl carbonates, Diamines | Substituted Piperazines | Modular synthesis with high stereo- and regiocontrol |

| Palladium Catalyst | Trifluoroacetimidoyl chlorides, Propargyl amines, Diaryliodonium salts | Trisubstituted Imidazoles | Four-component carbonylative cyclization |

| Pd(PPh3)4 | 1-Alkynyl-8-iodonaphthalene, Isocyanides | 7H-acenaphtho[1,2-b]pyrrole | Formal [2+2+1] cyclization |

| Pd(0) / Et2Zn | Carbonyl-tethered propargylic benzoates | 2-Alkynylcyclopentanols | Intramolecular carbonyl propargylation |

Silver-Catalyzed Reactions

Silver catalysts, particularly Ag(I) salts, are effective in promoting a range of reactions involving propargyl imines and related species, often showcasing unique selectivity compared to other transition metals.

Silver-catalyzed multicomponent reactions (MCRs) are a prominent application. The A3-coupling (aldehyde-alkyne-amine) reaction to form propargylamines can be catalyzed by various silver salts. beilstein-journals.org The proposed mechanism involves the formation of a silver acetylide, which then reacts with an in situ-generated iminium ion. beilstein-journals.org

In the context of enantioselective synthesis, a silver catalyst ligated by a bidentate phosphine (B1218219) has been successfully used for the propargylation of aldimines, yielding homopropargylic sulfonamides with good yields and high enantiomeric excesses. rsc.org These products can be further transformed into useful intermediates like 2-pyrrolines through silver-mediated cyclization. rsc.org The enantioselective silver-catalyzed propargylation has also been extended to cyclic N-sulfonylketimines. nih.govacs.org Using a catalyst generated from AgPF6 and a Walphos-type ligand, a variety of homopropargylic amines are formed in high yields and excellent enantiomeric ratios. nih.govacs.org

Silver catalysts also play a crucial role in cycloisomerization reactions. For instance, γ-ketoalkynes can react with amines or hydrazines to form an imine intermediate, which then undergoes a silver-catalyzed 6-endo-dig cyclization. beilstein-journals.org This leads to a key iminium intermediate that can be trapped by various nucleophiles. beilstein-journals.org In a comparative study, it was found that while cationic gold(I) catalysis on propargylic ureas generally leads to oxazolidin-2-imines (O-cyclization), the use of silver(I) triflate selectively produces imidazolidin-2-ones (N-cyclization). researchgate.netkuleuven.be This highlights the ability of the catalyst to control the reaction's chemoselectivity. researchgate.net A one-pot protocol using Ag(I) catalysis has been developed for the cycloisomerization of propargylic ureas to generate tetrasubstituted 2-imidazolones. acs.org

Table 3: Selectivity in Silver-Catalyzed Reactions of Propargyl Derivatives

| Catalyst | Substrate | Product | Reaction Type | Selectivity |

| Ag(I) salt | Aldehyde, Alkyne, Amine | Propargylamine | A3-Coupling | N/A |

| Ag(I)/Bidentate Phosphine | Aldimine, Propargyl borane | Homopropargylic Sulfonamide | Enantioselective Propargylation | High ee |

| AgPF6/Walphos-1 | N-Sulfonylketimine, Propargyl borolane | Homopropargylic Amine | Enantioselective Propargylation | High er |

| AgOTf | Propargylic Urea | Imidazolidin-2-one | Cycloisomerization | N-cyclization |

| Ag(I) | Propargylic Urea | 2-Imidazolone | Cycloisomerization | N/A |

Zinc-Mediated Reactions

Zinc, either in its metallic form (activated zinc powder) or as an organozinc reagent, mediates the propargylation of imines, often under mild and convenient conditions. These reactions typically proceed via a Barbier-type mechanism.

A solvent-free method for the synthesis of homopropargyl amines involves the reaction of aldimines with propargyl bromide mediated by activated zinc powder. researchgate.net This approach is notable for its simplicity, short reaction times (as little as 5 minutes), and the absence of a catalyst. researchgate.net

Zinc-mediated propargylation has also been applied to the synthesis of more complex structures. For example, the propargylation of isatin-derived imines using propargyl bromide and zinc affords 3-propargylated 3-aminooxindoles in good yields without the need for catalysts or harsh conditions. mdpi.com Similarly, zinc-promoted aza-Barbier-type reactions of N-sulfonyl imidates with propargyl reagents can be used to synthesize α,α-bispropargyl-substituted amines. mdpi.com

Organozinc reagents, such as dimethylzinc (B1204448) (Me2Zn), can also be used for the alkynylation of imines. organic-chemistry.org Treating aldimines with a terminal alkyne and dimethylzinc in toluene (B28343) yields the corresponding protected propargylic amines. organic-chemistry.org This can be performed as a three-component reaction by mixing an aldehyde, an amine (like ortho-methoxyaniline), and an alkyne in the presence of dimethylzinc, where the imine is formed in situ. organic-chemistry.org

In a different application, zinc salts like Zn(OTf)2 have been used to catalyze the addition of terminal alkynes to nitrones, which are more reactive than imines, to produce N-hydroxy propargylamines. psu.edu In some cases, a Lewis acid co-catalyst like TMS-Cl is required to activate less reactive imine substrates. psu.edu A zinc-mediated cascade reaction involving the propargylation/lactamization of chiral 2-formylbenzoate-derived N-tert-butanesulfinyl imines has been developed for the synthesis of chiral isoindolinones. mdpi.com

Table 4: Zinc-Mediated Propargylation of Imines and Related Compounds

| Zinc Reagent | Substrate | Propargylating Agent | Conditions | Product |

| Activated Zn powder | Aldimine | Propargyl bromide | Solvent-free, 5 min | Homopropargyl amine |

| Zn | Isatin-derived imine | Propargyl bromide | Catalyst-free | 3-Propargylated 3-aminooxindole |

| Zn | N-sulfonyl imidate | Propargyl bromide | Aza-Barbier-type | α,α-bispropargyl-substituted amine |

| Me2Zn | Aldimine | Terminal alkyne | Toluene | Protected propargylic amine |

| Zn | 2-formylbenzoate-derived N-tert-butanesulfinyl imine | Silylated propargyl bromide | Cascade reaction | Chiral isoindolinone |

Mechanistic Insights into Metal-Catalyzed Propargylation/Allenylation of Imines

The addition of propargyl/allenyl organometallic reagents to imines can lead to two isomeric products: homopropargylic amines and allenic amines. The regioselectivity of this reaction is a key mechanistic question and is influenced by the metal, ligands, and substrate.

The reaction generally proceeds through a six-membered cyclic transition state. The two main proposed mechanistic pathways are:

Direct Addition (Lewis Acid Catalysis): The metal catalyst can act as a Lewis acid, coordinating to the imine and activating it towards nucleophilic attack by an allenyl/propargyl boronate or silane (B1218182) reagent. In this scenario, the regioselectivity depends on whether the nucleophile attacks via an SE2' or SE2 mechanism. For example, in silver-catalyzed reactions of ketimines with allenyl borolanes, a proposed mechanism involves the silver catalyst coordinating to the ketimine, followed by an SE2' addition of the allenyl borolane to give the alkyne product. nih.gov If the propargyl borolane were to add directly, it would result in the allene (B1206475) product. nih.gov

Transmetalation: The metal catalyst can first undergo transmetalation with the propargyl/allenyl reagent (e.g., a borolane) to form a new, more reactive organometallic species (e.g., an allenylsilver or propargylsilver complex). nih.gov These allenylmetal and propargylmetal species are often in equilibrium. The subsequent addition to the imine, typically via an SE2' pathway from the allenylmetal intermediate, is generally favored and leads to the homopropargylic amine product. nih.govacs.org Evidence for this pathway comes from experiments where using either the allenyl or propargyl borolane reagent leads to the same major product (the homopropargylic amine), suggesting a common intermediate formed after transmetalation and equilibration. nih.gov

In copper-catalyzed borylative couplings of imines with 1,3-enynes and diborons, the proposed mechanism involves regioselective borocupration of the enyne to form an intermediate that isomerizes from a propargyl- to an allenyl-copper species. soton.ac.uk This allenyl-copper intermediate is believed to be the major nucleophilic species that couples with the imine to afford the chiral homopropargylic amine. soton.ac.uk

The mechanism of imine formation itself involves the nucleophilic addition of an amine to a carbonyl, forming a carbinolamine intermediate. libretexts.orgmasterorganicchemistry.com This is followed by proton transfer and elimination of water to form an iminium ion, which is then deprotonated to give the neutral imine. libretexts.org In many metal-catalyzed multicomponent reactions, this imine or a related iminium ion is generated in situ and immediately consumed in the subsequent C-C bond-forming step. beilstein-journals.org

Enantioselective Catalysis in Propargyl Imine Chemistry

Achieving high enantioselectivity in the synthesis of chiral propargylamines is a major focus in organic chemistry, and various catalytic systems have been developed to this end. The classic approach involves the asymmetric alkynylation of imines. nih.govsioc-journal.cnsioc-journal.cn

Copper-Catalyzed Systems: Copper complexes are widely used for enantioselective propargylation.

A copper(I) complex with the i-Pr-pybox-diPh ligand catalyzes the three-component reaction of aldehydes, anilines, and alkynes, yielding propargylamines with up to 99% ee. organic-chemistry.org A proposed transition-state model suggests the imine chelates with the copper complex, allowing for effective facial discrimination. organic-chemistry.org

Copper(I) complexes with chiral bisimine ligands, derived from binaphthyl diamine, have been shown to catalyze the direct addition of both aryl- and alkylacetylenes to imines with high enantioselectivity. nih.gov

A newly designed phosphoramidite ligand based on a biphenol scaffold enables the copper-catalyzed enantioselective propargylation of acyclic imines, providing homopropargyl amines with up to a 95:5 enantiomeric ratio. rsc.org

An efficient, enantio- and diastereoselective copper-catalyzed coupling of imines, 1,3-enynes, and diborons has been reported, delivering complex chiral homopropargyl amines with up to three contiguous stereocenters. soton.ac.uk

Silver-Catalyzed Systems: Silver catalysts have also proven effective for enantioselective propargylation.

A catalytic system generated from a silver salt and a bidentate phosphine ligand provides good yields and high enantiomeric excesses for the propargylation of aldimines. rsc.org

The enantioselective propargylation of cyclic N-sulfonylketimines using a catalyst prepared from AgPF6 and Walphos-1 affords homopropargylic amines in high yield and excellent enantiomeric ratios. nih.gov

Other Approaches:

Chiral auxiliaries, such as Ellman's chiral sulfinamide, are frequently used. Condensation with an aldehyde provides a chiral N-sulfinylimine, which can then react with an alkynyl nucleophile in a diastereoselective manner. nih.gov Similarly, chiral N-phosphonylimines react with lithium acetylides with excellent diastereoselectivity. rsc.org

Brønsted base catalysis has been used for the asymmetric Mannich-type reaction of in situ generated C-alkynyl imines to provide syn-configured propargylamines. nih.gov

Table 5: Selected Enantioselective Catalytic Systems for Propargylamine Synthesis

| Metal/Catalyst Type | Chiral Ligand/Auxiliary | Substrate | Product ee/er/dr |

| Copper(I) | i-Pr-pybox-diPh | Aldehyde, Aniline, Alkyne | up to 99% ee |

| Copper(I) | Chiral Bisimine | Imine, Alkyne | High ee |

| Copper(II) | Biphenol-based Phosphoramidite | Acyclic Imine | up to 95:5 er |

| Silver(I) | Bidentate Phosphine | Aldimine | High ee |

| Silver(I) | Walphos-1 | N-Sulfonylketimine | Excellent er |

| N/A (Auxiliary) | N-phosphonylimine | Lithium Acetylide | 96:4 to 99:1 dr |

Cascade and Domino Reactions

Propargyl imines and their precursors are excellent substrates for cascade and domino reactions, enabling the rapid construction of complex molecular scaffolds from simple starting materials. These reactions involve a sequence of intramolecular and/or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step.

Metal-Catalyzed Cascades:

Gold Catalysis: Gold catalysts are particularly adept at initiating cascade sequences. A one-pot cascade annulation of propargyl amine with aldehydes, catalyzed by a gold(I) complex, synthesizes 3-substituted 2,5-dimethylpyrazines in high yields. nih.gov The sequence involves intermolecular hydroamination, dimerization, aldol (B89426) addition, intramolecular hydroamination, and dehydration/isomerization. nih.gov In a more complex transformation, a gold(III)-catalyzed reaction between propargyl aryldiazoacetates and cinnamyl imines triggers a cascade involving an initial [4+3]-cycloaddition followed by an uncatalyzed domino sequence of [3+2]-cycloaddition, nitrogen extrusion, and rearrangement to form conjugated cycloheptene-1,4-dione-enamines. nih.gov

Rhodium Catalysis: Chiral propargyl triene-ynes can undergo an efficient one-pot Rh(I)-catalyzed domino Pauson-Khand/Diels-Alder (PK/DA) cycloaddition to generate complex multicyclic products with high stereoselectivity. virginia.edu

Calcium Catalysis: A temperature-dependent cascade reaction between tryptamines and propargylic alcohols is catalyzed by Ca(II). acs.org At a lower temperature (60 °C), the reaction yields pyrroloindolines via electrophilic addition and intramolecular cyclization. At a higher temperature, the cascade proceeds further through a 1,2-allene migration, pyrrolidine (B122466) ring-opening, and a final intramolecular C-N bond formation to produce pyrrolo[1,2-a]indole scaffolds. acs.org

Zinc-Mediated Cascades:

A zinc-mediated propargylation/lactamization cascade reaction has been developed using chiral 2-formylbenzoate-derived N-tert-butanesulfinyl imines and silylated propargyl bromide. This provides an efficient route to chiral isoindolinones. mdpi.com

These cascade processes are highly valuable in synthetic chemistry as they increase molecular complexity in a single operation, often with high atom economy and stereocontrol, providing access to diverse heterocyclic systems. sioc-journal.cn

Computational Chemistry and Theoretical Investigations of 2 Propyn 1 Imine

Electronic Structure Calculations

The foundation of understanding the chemical behavior of 2-propyn-1-imine lies in the detailed analysis of its electronic structure. Computational quantum chemistry offers a powerful lens through which to examine the molecule's properties at a fundamental level.

Quantum Chemical Methods and Levels of Theory

To investigate the formation pathways and properties of this compound, researchers have employed sophisticated quantum chemical methods. A notable level of theory used in these studies is the wB97XD/aug-cc-pVTZ model. cobiss.netufc.br This combination consists of the wB97XD density functional, which includes empirical dispersion corrections, and the aug-cc-pVTZ basis set, a triple-zeta basis set augmented with diffuse functions. This level of theory is chosen for its ability to provide accurate energetic data and to properly describe the electronic structure of reactants, transition states, and products. cobiss.netufc.br

Density Functional Theory (DFT) calculations, specifically with functionals like wB97XD, are instrumental in building a comprehensive picture of the potential energy surface for reactions involving this compound. ufc.br For instance, in studying the formation of this compound through a Strecker-type synthesis, the wB97XD/aug-cc-pVTZ level of theory was used to model the reaction in the gas phase at temperatures relevant to interstellar environments (10 K and 298 K). cobiss.netresearchgate.netresearchgate.net This approach allows for the calculation of key parameters such as activation energies and reaction enthalpies, which are critical for understanding the feasibility of proposed reaction mechanisms. researchgate.net

Other high-level ab initio calculations have also been performed to assist in the analysis of the rotational spectra of the E and Z geometrical isomers of this compound, providing reliable estimates for a wide range of spectroscopic quantities. aanda.orgarxiv.org These calculations are essential for the identification and characterization of this compound in laboratory settings and in the interstellar medium. aanda.org

Basis Set Selection and Optimization Strategies

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. For molecules like this compound, which possess multiple bonds and lone pairs, a flexible and comprehensive basis set is required. The aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) basis set is frequently employed in studies of this molecule. cobiss.netufc.brresearchgate.net The "aug" prefix indicates the inclusion of diffuse functions, which are essential for accurately describing the behavior of electrons far from the atomic nuclei, a feature important for anions, excited states, and systems with weak interactions. The "cc-pVTZ" part of the name signifies a correlation-consistent polarized triple-zeta basis set, meaning it provides a good description of electron correlation and includes polarization functions to allow for anisotropy in the electron distribution.

The selection of a basis set often involves a balance between computational cost and desired accuracy. numberanalytics.com While larger basis sets generally lead to more accurate results, they also come with a significant increase in computational time. researchgate.net Therefore, the choice of aug-cc-pVTZ represents a well-reasoned compromise, providing a high level of accuracy for the systems under investigation without being computationally prohibitive. stackexchange.com

Geometry optimizations are a standard procedure in these computational studies. All geometries of reactants, intermediates, transition states, and products are fully optimized without any constraints using algorithms like the Berny algorithm. worktribe.com To confirm the nature of the stationary points on the potential energy surface, frequency calculations are performed. Minima are characterized by the absence of imaginary frequencies, while transition states are identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. worktribe.com

Reaction Mechanism Elucidation

Computational chemistry plays a pivotal role in unraveling the complex reaction mechanisms that can lead to the formation of this compound in astrophysical environments. By mapping out the potential energy surface and characterizing the transition states, a detailed picture of the reaction pathways can be constructed.

Potential Energy Surface (PES) Analysis

The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. rsc.org For a chemical reaction, the PES provides a landscape of energy minima (reactants, intermediates, and products) and saddle points (transition states) that connect them. rsc.org In the context of this compound, PES analysis has been instrumental in understanding its formation mechanisms.

Furthermore, the PES for the reaction of the methanimine (B1209239) radical cation (H₂CNH˙⁺) with propene has been investigated, highlighting the complexity of ion-neutral reactions that can occur in the interstellar medium. rsc.org Such detailed PES analyses are crucial for identifying the most likely reaction pathways and for predicting the relative abundances of different isomers.

Transition State Characterization and Energetic Data Analysis

A key aspect of understanding reaction mechanisms is the characterization of transition states (TS), which are the highest energy points along the reaction coordinate. osti.gov The energy of the transition state relative to the reactants determines the activation energy barrier of a reaction. Computational methods are used to locate and characterize these transition states, often identified by having a single imaginary vibrational frequency. worktribe.com

In the study of the Strecker-type synthesis of this compound, the energy barriers for both steps of the reaction were calculated at different temperatures. ufc.br For the first step, an SN2 reaction, the Gibbs free energy of activation (ΔG‡) was found to be 33.73 kcal·mol⁻¹ at 10 K and increased to 41.54 kcal·mol⁻¹ at 298 K. ufc.br The second step, an E2 elimination, was identified as the rate-limiting step at both temperatures. ufc.br

The energetic data obtained from these calculations provide valuable insights into the feasibility of the proposed reaction under different conditions. For example, the results suggest that while the formation of this compound is thermodynamically favorable, the kinetic barriers might be significant, especially at the low temperatures characteristic of the interstellar medium. researchgate.netresearchgate.net

Kinetics Modeling

Building on the energetic data from electronic structure calculations, kinetics modeling can be used to predict the rates of chemical reactions. sns.it This involves the application of theories such as Transition State Theory (TST) to calculate rate coefficients as a function of temperature. sciencesconf.org

For reactions occurring in the interstellar medium, where temperatures can be extremely low, quantum mechanical tunneling can play a significant role. researchgate.net One study on the E-Z isomerization of imines, including this compound, demonstrated that tunneling effects can enable isomerization even at low temperatures, despite a high energy barrier. researchgate.net This finding is crucial for explaining the observed [E]/[Z] ratios of imines in the interstellar medium, suggesting that the ratio is strongly dependent on their relative stabilities. researchgate.net

Kinetics modeling has also been applied to the reaction of the C₂H radical with methanimine (CH₂NH), which is another proposed route to this compound. researchgate.net The computed global rate coefficient for the formation of both Z- and E-propargylimine was found to be nearly constant in the 20-300 K temperature range, on the order of 2-3 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net This suggests that this reaction could be an efficient pathway for the formation of this compound in the cold, harsh conditions of the interstellar medium.

The table below presents a summary of the calculated energetic data for the proposed two-step Strecker-type synthesis of this compound.

| Temperature (K) | Reaction Step | Mechanism | Gibbs Free Energy of Activation (ΔG‡) (kcal·mol⁻¹) |

| 10 | 1 | SN2 | 33.73 |

| 298 | 1 | SN2 | 41.54 |

| 10 | 2 | E2 | Rate-limiting |

| 298 | 2 | E2 | Rate-limiting |

| Data sourced from a computational study on the formation mechanism of this compound. ufc.br |

Spectroscopic Parameter Prediction and Validation

Theoretical calculations are indispensable for predicting and validating the spectroscopic parameters of transient or hard-to-synthesize molecules like this compound. These computational approaches provide crucial data that guide and support laboratory-based spectroscopic analysis.

High-level ab initio calculations have been instrumental in the study of the rotational spectra of the E and Z geometrical isomers of this compound. aanda.orginta-csic.es These calculations are performed to assist in the analysis of experimental data and to provide reliable estimates for a wide array of spectroscopic quantities. aanda.orgarxiv.org For instance, before its successful detection in the interstellar medium (ISM), theoretical calculations provided the foundational data needed for the laboratory investigation of its rotational spectrum. aanda.org

The computational work supports the analysis of spectra recorded by techniques like source-modulation millimetre-wave spectrometry. aanda.org Theoretical predictions for rotational constants, as well as quartic and sextic centrifugal distortion constants, are compared with experimental values to ensure accurate assignments. aanda.orgaanda.org The energy difference between the more stable Z isomer and the E isomer has been calculated to be approximately 0.8510 kcal mol⁻¹ (E/k = 428.2 K). aanda.org Furthermore, calculations reveal significant differences in the dipole moment components for the two isomers, with the Z isomer having μa = 2.14 D and μb = 0.17 D, while the E isomer has μa = 0.26 D and μb = 1.93 D. aanda.org This theoretical insight is vital for predicting which rotational transitions will be observable.

The agreement between ab initio predictions and experimental data is often excellent, validating the computational models used. aanda.org This synergy was crucial for the eventual detection of 18 rotational transitions of Z-propargylimine in the G+0.693-0.027 molecular cloud. aanda.orgaanda.org

Table 1: Calculated Spectroscopic Constants for this compound Isomers This table presents theoretically calculated values for rotational and centrifugal distortion constants. These ab initio results provide essential guidance for the experimental detection and analysis of the molecule's rotational spectra.

| Parameter | Z-isomer | E-isomer | Unit |

| A | 29019.4 | 43635.8 | MHz |

| B | 3634.3 | 3447.5 | MHz |

| C | 3230.1 | 3196.2 | MHz |

| ΔJ | 1.13 | 1.34 | kHz |

| ΔJK | 36.3 | -14.3 | kHz |

| ΔK | 768 | 2130 | kHz |

| δJ | 0.19 | 0.25 | kHz |

| δK | 29.8 | 13.9 | kHz |

| ΦJK | -1.1 | 0.05 | Hz |

| ΦKJ | -100 | -150 | Hz |

| ΦK | 4300 | 18000 | Hz |

| ϕj | 0.0006 | 0.0007 | Hz |

| ϕjk | 0.09 | 0.13 | Hz |

| ϕk | 12.5 | 3.5 | Hz |

Data sourced from high-level ab initio calculations reported in astrophysical studies. aanda.org

While harmonic frequency calculations are a standard output of quantum chemical computations, they often deviate from experimental vibrational spectra due to the neglect of anharmonicity. uq.edu.au Anharmonic vibrational frequency calculations provide a more accurate prediction of spectral features by accounting for the true shape of the potential energy surface (PES). unito.it

The methodology involves expanding the PES in a Taylor series beyond the quadratic terms, typically including cubic and quartic force constants. unito.it These higher-order derivatives of the energy with respect to nuclear displacements are computationally demanding to evaluate. unito.it Methods like Vibrational Self-Consistent Field (VSCF) and Vibrational Configuration Interaction (VCI) are then employed to solve the nuclear Schrödinger equation on this anharmonic PES. acs.org The VSCF method is a mean-field approach, while VCI allows for a more complete treatment of mode-mode correlation, offering higher accuracy. acs.org

For related nitrile imines, anharmonic calculations have been crucial for interpreting complex infrared (IR) spectra. uq.edu.au In some cases, features in the experimental spectra are not due to fundamental vibrations but arise from overtones and combination bands, which can only be predicted by anharmonic calculations. uq.edu.au These high-level calculations have proven essential for distinguishing between different isomers, such as propargylic and allenic structures in nitrile imines, where harmonic calculations alone would be insufficient. uq.edu.au The application of scaling factors to the calculated anharmonic wavenumbers can further improve agreement with experimental data. uq.edu.au

Intermolecular Interactions and Complex Formation

The study of intermolecular complexes provides insight into the non-covalent interactions that can influence chemical behavior and reactivity, particularly in the low-temperature, low-density environment of the interstellar medium.

Computational studies have been performed on the binary complexes of this compound isomers with molecules prevalent in the ISM, such as hydrogen fluoride (B91410) (HF) and water (H₂O). researchgate.net Using methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), researchers have located and characterized stable hydrogen-bonded dyads. researchgate.net

In a study of this compound with HF and H₂O, fifteen stable hydrogen-bonded complexes were identified. researchgate.net The investigation revealed that hydrogen bonding occurs predominantly at four different sites on the propargylimine molecule. researchgate.net The analysis of these complexes helps to understand the structural and spectroscopic changes that occur upon complexation. For example, the frequency shift of the H-F stretching vibration was found to be a sensitive indicator of the specific site of interaction within the complex, making it a potentially useful diagnostic tool for spectroscopic identification. researchgate.net Natural Bond Orbital (NBO) analysis is often used in these studies to investigate intermolecular charge reorganization and rationalize the observed structural changes. researchgate.net

Table 2: Interaction Sites in this compound Binary Complexes This table summarizes the primary interaction sites on the Z-isomer of this compound when forming complexes with HF, as determined by computational analysis.

| Interaction Site | Description | Key Feature |

| Nitrogen Lone Pair | HF acts as a hydrogen bond donor to the lone pair of electrons on the imine nitrogen. | Strongest interaction, largest HF frequency shift. |

| Acetylenic π-system | HF interacts with the electron density of the C≡C triple bond. | Forms a T-shaped complex. |

| Iminic H-atom | The hydrogen atom of the N-H group acts as a hydrogen bond donor to the fluorine of HF. | Weaker interaction. |

| Propargylic H-atom | The terminal hydrogen of the ethynyl (B1212043) group acts as a hydrogen bond donor to HF. | Weaker interaction. |

Based on findings from computational studies on binary gas-phase complexes. researchgate.net

Topological data analysis methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), provide a powerful framework for analyzing the electron density and understanding chemical bonding. researchgate.netcobiss.netnih.gov These methods have been applied to investigate the formation mechanism of this compound. researchgate.netcobiss.net

QTAIM partitions the electron density of a molecule into atomic basins. uniovi.esmdpi.com The analysis of critical points in the electron density (where the gradient is zero) and the bond paths connecting them provides a rigorous definition of atoms in molecules and chemical bonds. uniovi.es ELF, on the other hand, is a function that maps electron localization in a molecule, providing a clear picture of core electrons, lone pairs, and covalent bonds. mdpi.com

In computational studies of the Strecker synthesis pathway for this compound, topological data from QTAIM and ELF analyses were found to be in agreement with energetic data. researchgate.netcobiss.net This consistency reinforces the proposed reaction mechanisms, such as an Sₙ2 mechanism for the first step and an E2 elimination for the second. researchgate.net By analyzing the electron density distribution at various points along the reaction coordinate, these methods offer deep insights into the nature of bond formation and cleavage during the chemical transformation, confirming the thermodynamic stability of the final product. cobiss.net The combined use of QTAIM and ELF provides a complementary and more profound understanding of the electronic structure than either method alone. nih.govmdpi.com

Spectroscopic Characterization and Observational Astrophysics

Laboratory Spectroscopic Investigations

Comprehensive laboratory work has been undertaken to measure and analyze the rotational spectrum of 2-propyn-1-imine, providing the precise frequency data necessary for astronomical searches. aanda.orgaanda.org

The rotational spectrum of this compound was investigated in the laboratory across a broad frequency range, from 83 to 500 GHz. aanda.orgaanda.org These measurements were conducted using a source-modulation millimeter-wave spectrometer. aanda.orgaanda.org This technique is particularly suited for studying unstable molecules like this compound, which was produced for the experiments via pyrolysis. aanda.orgaanda.org The CASAC (Center for Astrochemical Studies Absorption Cell) spectrometer at the Max-Planck-Institut für extraterrestrische Physik was utilized for these recordings. aanda.orgu-strasbg.fr

This compound exists as two geometric isomers, designated as E and Z, based on the arrangement of atoms around the carbon-nitrogen double bond. arxiv.org Laboratory studies have successfully recorded the rotational spectra for both of these isomers. aanda.orgaanda.org The analysis of these spectra was supported by high-level ab initio calculations to accurately predict spectroscopic parameters. aanda.orgaanda.org In total, approximately 1000 rotational transitions were recorded and analyzed for both the E and Z forms of the molecule. aanda.orgaanda.org The Z isomer is the lower energy, more stable form. astrochymist.org

The extensive laboratory data allowed for the determination of a highly accurate set of spectroscopic constants for both E and Z isomers of this compound. aanda.orgaanda.org These parameters include rotational constants, as well as quartic and sextic centrifugal distortion constants, which account for the non-rigidity of the molecule as it rotates. aanda.orgaanda.org

Table 1: Experimental Spectroscopic Parameters of Z- and E-propargylimine.

| Parameter | Z-propargylimine | E-propargylimine |

|---|---|---|

| A (MHz) | 27249.2319(13) | 49097.351(12) |

| B (MHz) | 2445.69871(16) | 2259.98687(23) |

| C (MHz) | 2244.37254(15) | 2160.05739(22) |

| DJ (kHz) | 0.35332(23) | 0.3551(11) |

| DJK (kHz) | 16.5113(31) | 90.931(44) |

| DK (kHz) | 674.6(12) | 2006.5(41) |

| d1 (kHz) | -0.04533(13) | -0.03855(47) |

| d2 (kHz) | -0.01017(10) | -0.00760(33) |

Data sourced from Bizzocchi et al. (2020) aanda.org

Astronomical Detection and Abundance Studies

The precise spectroscopic data from laboratory work enabled the first successful search for this compound in the interstellar medium. aanda.orgaanda.org

The Z isomer of this compound was first detected in the ISM in 2020. astrochymist.org This discovery was made by observing a total of 18 of its rotational transitions. aanda.orgastrochymist.org The detection confirms the presence of this complex imine in interstellar space, adding to the growing inventory of molecules that could be precursors to more complex prebiotic species. researchgate.net The higher energy E isomer was not detected. aanda.orgastrochymist.org

The detection of Z-propargylimine was made toward the quiescent giant molecular cloud G+0.693-0.027. aanda.orgastrochymist.org This molecular cloud, located in the Central Molecular Zone near the Galactic center, is a rich source of complex organic molecules. aanda.org The observations were carried out using the IRAM 30m telescope in the 3 mm and 2 mm wavelength ranges. aanda.orgastrochymist.org

For Z-propargylimine in G+0.693-0.027, a column density of N = (0.24 ± 0.02) × 10¹⁴ cm⁻² was determined. aanda.orgaanda.org This corresponds to a fractional abundance relative to molecular hydrogen (H₂) of 1.8 × 10⁻¹⁰. aanda.orgaanda.org For the non-detected E isomer, an upper limit on its column density was established at N < 1.3 × 10¹³ cm⁻². aanda.org

Table 2: Observational Parameters for this compound in G+0.693-0.027.

| Isomer | Column Density (cm⁻²) | Fractional Abundance (w.r.t. H₂) |

|---|---|---|

| Z-propargylimine | (0.24 ± 0.02) × 10¹⁴ | 1.8 × 10⁻¹⁰ |

| E-propargylimine | < 1.3 × 10¹³ | Not Detected |

Data sourced from Bizzocchi et al. (2020) aanda.org

Analysis of E/Z Isomer Abundance Ratios in ISM

Recent astronomical observations have successfully identified both the E and Z isomers of this compound in the ISM, revealing significant differences in their abundances. researchgate.netinta-csic.esresearchgate.netarxiv.org The thermodynamically more stable Z isomer has been detected in the quiescent giant molecular cloud G+0.693-0.027, located near the Galactic center. aanda.orgaanda.org In this source, eighteen spectral lines of Z-propargylimine were detected, leading to a calculated column density of N = (0.24 ± 0.02) × 10¹⁴ cm⁻². aanda.orgaanda.org

Conversely, the higher-energy E isomer was not detected in the same survey. aanda.orgaanda.org This non-detection provided an upper limit for its column density of N < 1.3 × 10¹³ cm⁻². aanda.org Based on these findings, the isomer abundance ratio of [Z]/[E] was determined to be greater than 1.9, indicating a higher prevalence of the more stable Z form. aanda.org

This observed disparity in isomer abundances is not unique to this compound, as similar trends have been noted for other interstellar imines like cyanomethanimine and ethanimine, with abundance differences ranging from factors of approximately 3 to 10. researchgate.netinta-csic.esresearchgate.netarxiv.orgastrobiology.com

Several theories have been proposed to account for these observed [E]/[Z] ratios. A key explanation involves the process of E-Z isomerization. While this reaction was initially thought to be unfeasible in the cold environment of the ISM due to a high energy barrier of about 13,000 K, recent studies suggest that quantum tunneling allows for this conversion to occur even at low temperatures. researchgate.netinta-csic.esresearchgate.netarxiv.orgastrobiology.com Specifically, the multidimensional small curvature tunneling approximation indicates that the tunneling effect can facilitate isomerization at temperatures up to approximately 150 K. researchgate.netinta-csic.esresearchgate.netarxiv.orgastrobiology.com This quantum tunneling mechanism allows the system to reach thermodynamic equilibrium, which naturally favors the more stable isomer. arxiv.org The predicted [E]/[Z] ratios based on this model are in close agreement with the astronomical observations for several imines, suggesting that the relative stability of the isomers is a primary factor driving their abundance ratios in the ISM. researchgate.netinta-csic.esresearchgate.netarxiv.orgastrobiology.com

Table 1: Observed and Derived Parameters for this compound Isomers in G+0.693-0.027

| Isomer | Detected/Not Detected | Column Density (N) (cm⁻²) | Abundance Ratio ([Z]/[E]) |

| Z-propyn-1-imine | Detected | (0.24 ± 0.02) × 10¹⁴ | > 1.9 |

| E-propyn-1-imine | Not Detected | < 1.3 × 10¹³ | |

| Data sourced from Bizzocchi et al. (2020) aanda.org |

Astrochemical Implications for Complex Organic Molecule Formation

The detection and characterization of this compound hold significant implications for understanding the formation of complex organic molecules (COMs) in the interstellar medium. Imines are considered key intermediates in the synthesis of prebiotic molecules, including amino acids. arxiv.org The presence of this compound, a three-carbon atom-bearing imine, provides a crucial link in the chemical pathways leading from simple nitriles to more complex nitrogen-bearing organic species. aanda.orgaanda.orgarxiv.org

One proposed formation route for imines in astrophysical environments is through the partial hydrogenation of nitriles on the surfaces of dust grains. aanda.orgaanda.orgarxiv.org In the case of this compound, it can be chemically related to cyanoacetylene (B89716) (HC₃N), a ubiquitous interstellar molecule, through the addition of two hydrogen atoms. arxiv.org Another potential pathway is the Strecker synthesis, which involves the condensation of ammonia (B1221849) with an aldehyde, with an imine species acting as a reactive intermediate. researchgate.netarxiv.org

The fractional abundance of Z-propargylimine with respect to molecular hydrogen (H₂) in G+0.693-0.027 has been calculated to be 1.8 × 10⁻¹⁰. aanda.orgaanda.org Comparing this abundance with that of potential chemical precursors in the same molecular cloud offers insights into its formation chemistry. Molecules such as cyanoacetylene (HC₃N), acrylonitrile (B1666552) (CH₂CHCN), propyne (B1212725) (CH₃CCH), C-cyanomethanimine (NCCHNH), ethynyl (B1212043) (CCH), and propynal (HCCCHO) are all detected in G+0.693-0.027 with abundances of ≳ 10⁻⁹. aanda.org The relative abundances of these species can be used to constrain and validate astrochemical models that simulate the formation of COMs.

The study of this compound and its isomers contributes to a broader understanding of how chemical complexity evolves in the ISM. The reactions of nitrogen-containing species are vital for the formation of tholins, which are complex organic solids thought to be present in the atmospheres of planets and moons like Titan. rsc.org Therefore, detailed data on the reaction rates and branching ratios of molecules like this compound are essential inputs for the large chemical reaction networks used to model the chemistry of interstellar clouds and planetary atmospheres. rsc.org

Advanced Applications in Organic Synthesis

Role as Synthetic Intermediate and Building Block

2-Propyn-1-imine and its derivatives are highly valued as synthetic intermediates due to the orthogonal reactivity of the imine and alkyne moieties. nih.govmdpi.com The imine group can act as an electrophile, inviting nucleophilic attack at the carbon atom, a process fundamental to forming new carbon-carbon or carbon-heteroatom bonds. masterorganicchemistry.com Conversely, the terminal alkyne provides a site of high electron density and a weakly acidic proton, which can be removed to generate a potent nucleophile for reactions with various electrophiles. acs.org

This dual reactivity makes propargyl imines powerful three-carbon synthons for introducing both carbon and nitrogen atoms into a target molecule. Their utility is demonstrated in numerous transformations where they serve as precursors to a wide array of more complex structures. nih.govmdpi.com For instance, the addition of organometallic reagents to the imine function of propargyl imines is a key step in the synthesis of homopropargylic amines, which are themselves valuable intermediates. mdpi.com The ability to participate in cascade reactions, where multiple bonds are formed in a single operation, further highlights their efficiency as building blocks in modern organic synthesis. nih.gov

Synthesis of Complex Heterocyclic Scaffolds

The unique structure of propargyl imines makes them exceptionally well-suited for the synthesis of nitrogen-containing heterocycles, which are core components of many pharmaceuticals and biologically active compounds. nih.govresearchgate.netresearchgate.net A variety of powerful synthetic methods, including cycloisomerization, cycloaddition, and tandem multicomponent reactions, leverage the reactivity of propargyl imines and related propargylamines to construct these ring systems. acs.orgresearchgate.net

Gold and other transition metals are frequently used to catalyze the intramolecular cyclization of propargyl amine derivatives. acs.orgnih.gov In a typical gold-catalyzed reaction, the alkyne is activated towards nucleophilic attack by the nitrogen atom, leading to the formation of various heterocyclic structures. acs.org For example, gold(I)-mediated cyclization of peptides containing a propargyl group proceeds through the intramolecular addition of an amine to the activated alkyne, forming a cyclic imine linkage. nih.gov This strategy has been employed to efficiently generate diverse macrocyclic peptides. acs.orgnih.gov

Furthermore, propargyl imines can participate in formal cycloaddition reactions to yield complex scaffolds. Research has demonstrated that these precursors can be used to generate diverse heterocyclic systems, including pyrroles, pyridines, and quinolines, often with high efficiency and selectivity. acs.orgmdpi.com

| Heterocycle Type | Precursor Type | Catalyst/Conditions | Key Transformation | Ref |

| Quinolines | Propargylamine (B41283) | Iron(III) / Air | Tandem reaction with aldehydes and alkynes | mdpi.com |

| Pyrroles | N-Propargylamine | Base-mediated | Intramolecular cyclization | acs.org |

| Cyclic Peptides | Propargylated Peptide | (JohnPhos)Au(ACN)SbF₆ | Intramolecular hydroamination/cyclization | acs.orgnih.gov |

| Benzo[c]azepin-4-ols | Propargyl Acetal | Gold(I) | Formal [2+5] Cycloaddition | ntnu.edu |

| Dihydropyridines | Propargylamine | Not specified | Reaction with α,β-unsaturated compounds | researchgate.net |

Development of Polymeric Materials

The reactivity of the imine and propargyl groups also extends to the field of polymer chemistry. Functional polymers containing these units, known as poly(propargyl imine)s, have been synthesized and are explored for applications in materials science. acs.orgust.hkacs.org A versatile and efficient method for their synthesis is through multicomponent polymerizations (MCPs), which allow for the creation of well-defined polymer structures from readily available monomers. acs.orgnih.gov

One such approach involves the palladium-catalyzed MCP of dibromoarenes, isonitriles, and diynes. acs.orgust.hk This method offers significant advantages, including operational simplicity and mild reaction conditions, yielding high molecular weight polymers with good solubility and high thermal stability. acs.orgacs.orgnih.gov The resulting poly(propargyl imine)s can possess interesting optical properties; for instance, polymers incorporating a tetraphenylethene (TPE) moiety exhibit aggregation-induced emission (AIE), a phenomenon where light emission is enhanced in the aggregated or solid state. ust.hk

General polyimines, also known as poly(azomethine)s, are a class of materials synthesized via the condensation reaction between aldehydes and primary amines. wikipedia.org These materials are investigated for use as covalent adaptable networks (CANs), which are crosslinked polymers that can be recycled or can self-heal due to the dynamic nature of the imine bond. wikipedia.orgnih.gov

| Monomers | Catalyst / Conditions | Mw ( g/mol ) | Yield (%) | Polymer Properties | Ref |

| Dibromoarenes, Isonitriles, Diynes | Pd-catalyst, THF, 100 °C | Up to 38,200 | Up to 93% | Good solubility, high thermal stability, high refractive indices | acs.orgacs.orgnih.gov |

| Terephthalaldehyde, Diamines | Room Temperature | N/A | N/A | Forms covalent adaptable networks (CANs), potential for self-healing | wikipedia.org |

| Dibromide with TPE, Isonitrile, Diyne | Pd-catalyst, THF | 15,200 | 91% | Exhibits Aggregation-Induced Emission (AIE) | ust.hk |

Stereoselective Transformations and Chiral Auxiliary Applications

The imine functionality of this compound and its derivatives is a key target for stereoselective transformations, enabling the synthesis of chiral amines. acs.orgmdpi.com A powerful and widely used strategy involves the addition of nucleophiles to propargyl imines bearing a chiral auxiliary on the nitrogen atom. mdpi.combeilstein-journals.org The N-tert-butanesulfinyl group is a particularly effective chiral auxiliary that directs the stereochemical outcome of nucleophilic additions with high levels of diastereoselectivity. beilstein-journals.orgacs.org

The diastereoselective 1,2-addition of organometallic reagents, such as Grignard or organozinc reagents, to chiral N-tert-butanesulfinyl propargyl imines provides reliable access to enantiomerically enriched homopropargylic amines. mdpi.comacs.org The stereochemical outcome of these reactions can often be controlled by the choice of solvent, with coordinating solvents like tetrahydrofuran (B95107) (THF) or non-coordinating solvents like dichloromethane (B109758) (DCM) sometimes favoring the formation of different diastereomers. acs.orgresearchgate.net

In addition to substrate-controlled methods using chiral auxiliaries, catalyst-controlled enantioselective additions to prochiral propargyl imines have also been developed. acs.orgorganic-chemistry.org These reactions typically employ a chiral catalyst, such as a copper complex with a chiral ligand, to create a chiral environment that favors the addition of a nucleophile to one face of the imine over the other, resulting in a product with high enantiomeric excess. acs.orgorganic-chemistry.org

| Reaction Type | Substrate / Reagents | Chiral Source | Stereochemical Outcome | Key Feature | Ref |

| Propargylation | Fluorinated aromatic sulfinyl imine + Propargylmagnesium bromide | N-tert-butanesulfinyl auxiliary | High diastereoselectivity | Reversal of selectivity possible with solvent change | acs.orgresearchgate.net |

| Propargylation | α-iminoester + Allenyltributyltin | Copper catalyst with chiral ligand | Up to 97% ee | Catalytic enantioselective addition | acs.org |

| Allenylation | N,O-aminal (imine precursor) + Allenylborolane | Chiral phosphate | Moderate selectivity | In situ generation of imine | acs.org |

| Addition of Grignard Reagents | Aliphatic N-phosphonyl hemiaminal | Chiral phosphonyl auxiliary | High diastereoselectivity | Synthesis of chiral phosphonyl amines | mdpi.com |

Future Research Directions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of new synthetic pathways to 2-propyn-1-imine and related propargyl imines is a primary focus for future work. While traditional methods for imine synthesis, such as the condensation of aldehydes and amines, are established, future research will gravitate towards more efficient and environmentally benign processes. numberanalytics.comarkat-usa.orgpearson.com

A significant area of exploration is the advancement of multicomponent reactions, like the A³ (aldehyde-amine-alkyne) and KA² (ketone-amine-alkyne) coupling reactions, which offer atom-economic routes to similar structures like propargylamines. rsc.orgresearchgate.netphytojournal.com The adaptation of these methods specifically for the direct synthesis of N-unsubstituted propargyl imines like this compound presents a considerable challenge and a fruitful area for investigation.

Future methodologies will increasingly emphasize sustainability. This includes the use of green solvents like water, solvent-free reaction conditions, and energy-efficient activation techniques such as microwave irradiation and sonication. rsc.orgdigitellinc.comresearchgate.net The development of recyclable heterogeneous catalysts, such as metal nanoparticles supported on materials like silica, magnetite (Fe₃O₄), or clays, will be crucial. rsc.orgpeerj.comresearchgate.net These catalysts not only simplify product purification but also minimize chemical waste, aligning with the principles of green chemistry. rsc.org Furthermore, exploring metal-free catalytic systems and photocatalysis represents a frontier in synthesizing these high-value compounds under mild conditions. rsc.orgrsc.org

| Synthetic Approach | Catalyst/Conditions | Advantages |

| Multicomponent Coupling | Copper, Gold, Silver, Zinc catalysts | Atom economy, one-pot synthesis. rsc.orgresearchgate.netresearchgate.net |

| Green Solvents | Water | Eco-friendly, improved reactivity in some cases. rsc.orgdigitellinc.compsu.edu |

| Solvent-Free Synthesis | Neat conditions, Microwave/Ultrasound | Reduced waste, rate enhancement. rsc.orgresearchgate.net |

| Heterogeneous Catalysis | Supported metal nanoparticles (Cu, Ag) | Catalyst recyclability, ease of separation. rsc.orgresearchgate.net |

| Photocatalysis | Organic dyes, metal-free systems | Mild conditions, high selectivity. rsc.org |

Advanced Mechanistic Investigations and Kinetic Studies

A deeper understanding of the formation and reaction mechanisms of this compound is fundamental. While its formation in the interstellar medium (ISM) has been modeled computationally, further experimental and theoretical work is needed to refine these models. frontiersin.org This includes detailed kinetic studies of its formation, potential isomerization between its E and Z forms, and its subsequent reactions under the ultracold conditions of space. Techniques like CRESU (reaction kinetics in uniform supersonic flow) are vital for measuring reaction rate coefficients at temperatures as low as 10 K. frontiersin.org

For laboratory synthesis, mechanistic studies will focus on elucidating the transition states and intermediates. Kinetic investigations, including determining reaction orders, activation energies, and the potential for kinetic isotope effects, can differentiate between proposed stepwise or concerted pathways. researchgate.netkoreascience.krpsu.edu For example, studies on related Michael-type reactions suggest a stepwise mechanism where proton transfer occurs after the rate-determining step. koreascience.krpsu.edu Applying these analyses to the synthesis of this compound will be critical for optimizing reaction conditions and catalyst design.

Further Spectroscopic Characterization and Astronomical Searches for Related Species

The confirmed detection of Z-propargylimine in the giant molecular cloud G+0.693-0.027 was a landmark achievement, made possible by precise laboratory spectroscopy. frontiersin.org A key future direction is to expand these spectroscopic libraries. High-resolution rotational and rovibrational spectroscopy of this compound, its isomers (like N-ethynyl-methanimine), and isotopologues are required to guide future astronomical searches. hokudai.ac.jprsc.org As of May 2025, approximately 333 molecules have been identified in the ISM, but a vast number of spectral lines remain unassigned. uni-koeln.de